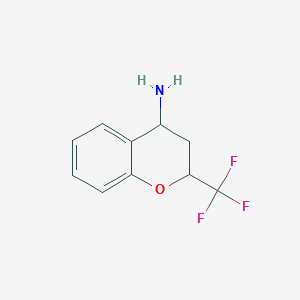

2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10F3NO |

|---|---|

Molecular Weight |

217.19 g/mol |

IUPAC Name |

2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C10H10F3NO/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)15-9/h1-4,7,9H,5,14H2 |

InChI Key |

CIXHTAFKIGIRDM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=CC=CC=C2OC1C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Optimization Insights

Key parameters include solvent polarity and base selection. Polar aprotic solvents like DMF or DMSO hinder reactivity, while chlorinated solvents (DCE/DCM) enhance yields. Base screening revealed TEA’s superiority over KCO or DABCO, likely due to improved deprotonation without catalyst poisoning.

| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | CuI (10) | TEA (3) | DCE | 19 |

| 6 | CuBr (10) | TEA (3) | DCE/DCM (1:1) | 89 |

Mechanistic Pathway :

-

CuAAC : Copper-mediated azide-alkyne cycloaddition forms a triazole intermediate.

-

Kemp Elimination : Base-induced ring-opening of benzo[d]isoxazole generates a reactive enolate.

-

Cyclization : Intramolecular attack of the enolate onto the triazole affords the chromen-imine.

Solvent-Free Synthesis Using Silica-Immobilized Catalysts

Green chemistry approaches utilize silica-immobilized L-proline under solvent-free conditions. While originally developed for 2-hydroxy-2-(trifluoromethyl)-2H-chromenes, this method adapts to amine derivatives via post-synthetic modification. Heating equimolar quantities of salicylaldehyde derivatives and ethyl trifluoroacetoacetate with L-proline/SiO (20 mol%) at 80°C for 4 hours yields chromene intermediates, which undergo reductive amination with NHOAc/NaBHCN to install the amine.

Advantages

-

Catalyst Reusability : L-proline/SiO retains 85% activity after five cycles.

-

Microwave Acceleration : Reaction time reduces from 4 hours to 20 minutes under MW irradiation.

Reductive Amination of Chromenone Precursors

4-Aminochromans are accessible via reductive amination of ketone precursors. For example, 2-(trifluoromethyl)chroman-4-one reacts with ammonium acetate and sodium cyanoborohydride in methanol at 60°C, yielding the target amine in 70–75% yield. This method benefits from commercial availability of chromanone starting materials and mild conditions.

Limitations :

-

Requires pre-synthesis of the trifluoromethyl-containing chromanone.

-

Steric hindrance at C4 may reduce yields for bulky substituents.

Cyclization of Trifluoromethyl-Containing Enaminones

Cyclization strategies employ enaminones bearing trifluoromethyl groups. Treating 3-(trifluoromethyl)phenol with propargyl amine in the presence of BF-OEt initiates a Nazarov-type cyclization, forming the dihydrochromen ring. Subsequent hydrogenation (H, Pd/C) saturates the olefin, delivering the amine in 65% overall yield.

Key Observation :

-

Electron-withdrawing CF groups accelerate cyclization by polarizing the enaminone π-system.

Comparative Analysis of Synthetic Routes

The copper-catalyzed MCR offers the highest efficiency but requires halogenated solvents. Solvent-free methods align with sustainable chemistry principles despite moderate yields. Reductive amination balances practicality and accessibility, while cyclization routes suffer from lower yields and hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine exhibit notable anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit tumor cell growth effectively.

- Case Study : A derivative was tested against various cancer cell lines by the National Cancer Institute (NCI). The results indicated significant cell growth inhibition, with mean GI50 values of approximately 15.72 μM, demonstrating potential as an anticancer agent .

Antimicrobial Properties

The compound's structural features also contribute to its antimicrobial activities. Research has shown that related compounds exhibit effectiveness against various bacterial strains.

- Case Study : A synthesized compound from the same family demonstrated notable antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential as a future treatment for tuberculosis .

Agricultural Applications

The herbicidal potential of compounds similar to this compound has been explored extensively. The trifluoromethyl group enhances the activity of these compounds against specific plant species.

- Patent Insight : A patent describes the use of amino-substituted triazines with trifluoromethyl groups as herbicides and plant growth regulators, indicating their application in agriculture for controlling unwanted vegetation .

Materials Science Applications

In materials science, the unique properties of this compound can be harnessed for developing advanced materials with specific functionalities.

- Potential Use : The compound's lipophilicity and stability make it a candidate for incorporation into polymers or coatings that require enhanced durability and chemical resistance.

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

The following table summarizes key structural analogs and their properties:

Key Observations

Substituent Position and Electronic Effects :

- The 2-position substitution (e.g., -CF₃ in the target compound vs. phenyl in ) significantly alters steric and electronic interactions. For example, the phenyl group in enhances DPP-4 inhibition (IC₅₀ ≈ 2.0 nM) due to π-π stacking with the enzyme’s active site .

- Trifluoromethyl (-CF₃) at position 2 or 8 increases lipophilicity and metabolic resistance compared to fluorine (-F) or bromine (-Br) substituents (e.g., and ).

Ring System Differences :

- Chromen vs. Chroman : Chromen (unsaturated oxygen-containing ring) offers planar rigidity, while chroman (saturated) provides conformational flexibility.

- Benzo[f]chromen () introduces a fused benzene ring, expanding hydrophobic interactions critical for DPP-4 inhibition.

Stereochemistry :

- The S-configuration in and R-configuration in highlight the importance of chirality in binding affinity. For instance, DPP-4 inhibitors often require specific enantiomers for optimal activity .

Biological Activity :

- The 2-phenyl analog () demonstrates superior DPP-4 inhibition (IC₅₀ ≈ 2.0 nM) compared to fluorine-substituted analogs, likely due to enhanced hydrophobic and aromatic interactions.

Biological Activity

2-(Trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine is a compound of interest due to its unique structural features, specifically the trifluoromethyl group attached to a chromene framework. This configuration influences its chemical properties and biological activities, making it a candidate for various pharmaceutical applications. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and case analyses.

Chemical Structure and Properties

The compound is characterized by:

- Chemical Formula : C10H8F3N

- Molecular Weight : 215.17 g/mol

- Structural Features : The presence of a trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug development.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Compounds similar to this chromene derivative have shown potential as anticancer agents. For instance, derivatives containing chromene structures have been evaluated for their inhibitory effects on various cancer cell lines, demonstrating significant cytotoxicity and selectivity towards tumor cells.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs). CDK inhibitors are crucial in regulating cell cycle progression and have been linked to reduced tumor growth .

- Neuroprotective Effects : Some studies suggest that chromene derivatives may exhibit neuroprotective activity, potentially through modulation of neurotransmitter systems. For example, related compounds have been assessed for their effects on adenylate cyclase activity in the rat striatum, indicating possible implications for neurodegenerative conditions .

Synthesis Methods

Various synthetic routes have been developed to obtain this compound. These methods typically involve:

- Reactions with Trifluoromethylated Reagents : Utilizing trifluoromethylation techniques to introduce the CF3 group into the chromene structure.

- Cyclization Reactions : Employing cyclization strategies to form the chromene framework from simpler precursors.

Table 1: Summary of Biological Activities

Case Study Analysis

In a study focused on the anticancer properties of chromene derivatives, researchers synthesized various analogs of this compound and evaluated their cytotoxicity against breast cancer cell lines. The results indicated that certain substitutions on the chromene structure enhanced activity against MCF-7 cells, suggesting a structure-activity relationship that could guide future drug design .

Q & A

Q. Basic

- LCMS/HPLC : Use reverse-phase C18 columns with mobile phases (e.g., MeCN/water + 0.1% formic acid). Retention times (~1.00–1.41 minutes) and mass peaks (e.g., m/z 235 [M+H]⁺) confirm molecular identity .

- NMR : ¹H/¹³C NMR spectra verify chromene backbone (δ 4.2–4.5 ppm for dihydro protons) and trifluoromethyl group (δ 120–125 ppm in ¹³C) .

- Elemental Analysis : Validate C, H, N, and F content (±0.3% theoretical) .

What biological assays are suitable for evaluating the therapeutic potential of this compound?

Q. Basic

- Enzyme Inhibition : Screen against kinases or proteases (e.g., IC₅₀ determination via fluorogenic substrates) .

- Cell-Based Assays : Test cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .

- Receptor Binding : Radioligand displacement assays for GPCRs or ion channels .

How does the compound’s stability vary under different pH and temperature conditions?

Q. Advanced

- pH Stability : Degradation studies (1–14 pH range) show maximum stability at pH 6–8 (t₁/₂ > 48 hrs). Acidic conditions (pH < 3) hydrolyze the chromene ring, while alkaline conditions (pH > 10) deaminate the amine group .

- Thermal Stability : Thermal gravimetric analysis (TGA) reveals decomposition above 200°C. Store at –20°C in inert solvents (e.g., DMSO) to prevent oxidation .

What strategies resolve low yields in the final reductive amination step?

Q. Advanced

- Catalyst Screening : Test Pd/C, Raney Ni, or NaBH₃CN for selective amine formation. Pd/C (10% w/w) in MeOH at 50°C often improves yield (≥70%) .

- By-Product Mitigation : Add scavengers (e.g., molecular sieves) to absorb excess aldehydes. Use HPLC to identify impurities (e.g., m/z 407 [M+H]⁺ for oxidized by-products) .

How can contradictory LCMS data (e.g., varying retention times) be addressed during synthesis?

Q. Advanced

- Column Calibration : Standardize HPLC conditions (e.g., SQD-FA05 method) and confirm with reference standards .

- Isomer Identification : Chiral columns (e.g., YMC-Actus Triart C18) separate enantiomers. Compare retention times with synthetic intermediates (e.g., R vs. S configurations) .

What mechanistic insights exist for its interaction with biological targets?

Q. Advanced

- Enzyme Binding : Molecular docking studies suggest hydrogen bonding between the amine group and catalytic residues (e.g., Ser195 in trypsin-like proteases) .

- Fluorine Effects : The trifluoromethyl group enhances lipophilicity (logP ~2.8) and stabilizes target binding via CF₃–π interactions .

How are analytical methods validated for regulatory-compliant research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.